molecular formula C10H22Cl2N2 B13135795 3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl

3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl

Cat. No.: B13135795
M. Wt: 241.20 g/mol
InChI Key: RMTYCLPSTHHCEC-UHFFFAOYSA-N
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Description

  • The methyl group can be introduced through an alkylation reaction using a methylating agent, such as methyl iodide.
  • The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile.
  • Amination:

    • The amine group can be introduced through a nucleophilic substitution reaction using an amine source, such as ammonia or an amine derivative.
    • The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent, such as ethanol.
  • Industrial Production Methods:

    In an industrial setting, the production of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques, such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves the following steps:

    • Formation of the Spirocyclic Core:

      • The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a piperidine derivative and a cyclohexanone derivative.
      • Reaction conditions may include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, typically involving the amine group.
      • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
    • Reduction:

      • Reduction reactions can be used to modify the spirocyclic core or the functional groups.
      • Common reducing agents include lithium aluminum hydride and sodium borohydride.
    • Substitution:

      • The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
      • Common reagents include alkyl halides and acyl chlorides.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

      Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, THF.

      Substitution: Alkyl halides, acyl chlorides, potassium carbonate, acetonitrile.

    Major Products:

      Oxidation: Formation of N-oxides or other oxidized derivatives.

      Reduction: Formation of reduced spirocyclic derivatives.

      Substitution: Formation of alkylated or acylated derivatives.

    Scientific Research Applications

    Chemistry:

    • Used as a building block in the synthesis of complex organic molecules.
    • Studied for its unique spirocyclic structure and reactivity.

    Biology:

    • Investigated for its potential as a ligand in biochemical assays.
    • Studied for its interactions with biological macromolecules.

    Medicine:

    • Explored for its potential as a pharmaceutical intermediate.
    • Investigated for its biological activity and potential therapeutic applications.

    Industry:

    • Used in the development of novel materials and polymers.
    • Studied for its potential applications in catalysis and chemical manufacturing.

    Mechanism of Action

    The mechanism of action of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects.

    Molecular Targets and Pathways:

      Receptors: The compound may bind to specific receptors, such as G-protein coupled receptors (GPCRs), modulating their activity.

      Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

      Signaling Pathways: The compound may influence signaling pathways, such as the MAPK/ERK pathway, leading to downstream biological effects.

    Comparison with Similar Compounds

    • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
    • 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
    • 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine

    Comparison:

    • Structural Differences: The presence of different functional groups and heteroatoms in the spirocyclic core.
    • Reactivity: Variations in reactivity due to the presence of different substituents.
    • Applications: Differences in applications based on the unique properties of each compound.

    Uniqueness:

    • The unique spirocyclic structure of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride allows for specific interactions with biological macromolecules, making it a valuable compound for research and development.

    Properties

    Molecular Formula

    C10H22Cl2N2

    Molecular Weight

    241.20 g/mol

    IUPAC Name

    2-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride

    InChI

    InChI=1S/C10H20N2.2ClH/c1-8-6-9(11)10(7-8)2-4-12-5-3-10;;/h8-9,12H,2-7,11H2,1H3;2*1H

    InChI Key

    RMTYCLPSTHHCEC-UHFFFAOYSA-N

    Canonical SMILES

    CC1CC(C2(C1)CCNCC2)N.Cl.Cl

    Origin of Product

    United States

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